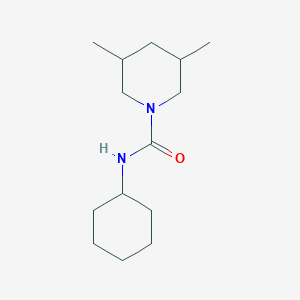![molecular formula C23H23N3O4 B4012101 (4-methoxy-1-naphthyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B4012101.png)
(4-methoxy-1-naphthyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar naphthalene derivatives typically involves acylation reactions, Grignard reactions, and demethylation steps. For example, Jones et al. (1979) described the synthesis of dihydronaphthalene isomers through acylation of the sodio anion of beta-tetralone followed by a Grignard reaction, demonstrating a complex synthetic route that might be akin to that of our compound of interest (Jones et al., 1979). This process involves multiple steps including acylation, regioselective demethylation, and etherification, showcasing the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives has been elucidated through various spectroscopic techniques, including X-ray diffraction analysis. Benites et al. (2016) provided insights into the crystal structure of a naphthalene derivative, demonstrating the utility of X-ray crystallography in confirming molecular structures (Benites et al., 2016).
Chemical Reactions and Properties
The reactivity of naphthalene derivatives often involves nucleophilic substitutions and addition reactions. Takuwa et al. (1986) discussed the addition of alcohol to 1,2-naphthoquinone promoted by metal ions, a reaction that could be relevant to understanding the chemical behavior of our compound (Takuwa et al., 1986).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how a compound behaves in different environments. Kaur et al. (2012) described the crystal and molecular structures of related compounds, providing insights into their stability and crystalline form (Kaur et al., 2012).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability under various conditions, are essential for applications in synthesis and drug development. Shabana et al. (1994) explored the reaction of Lawesson's Reagent with aromatic dihydroxy compounds, highlighting the synthetic utility of naphthalene derivatives in organophosphorus chemistry (Shabana et al., 1994).
Propiedades
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-24-11-13-25(14-12-24)20-9-7-16(15-21(20)26(28)29)23(27)19-8-10-22(30-2)18-6-4-3-5-17(18)19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIXMFKFXLFZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C4=CC=CC=C43)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chlorobenzyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012019.png)
![5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012020.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B4012022.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012038.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012045.png)
![8-methoxy-4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4012053.png)
![5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012056.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012057.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4012063.png)
![1-methyl-2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}-1H-imidazole](/img/structure/B4012069.png)

![N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B4012082.png)